3,7-Difluoro-2-nitro-9h-fluorene
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Overview
Description
3,7-Difluoro-2-nitro-9H-fluorene is an organic compound with the molecular formula C13H7F2NO2. It is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The presence of fluorine and nitro groups in its structure makes it a compound of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Difluoro-2-nitro-9H-fluorene typically involves the nitration of 3,7-difluorofluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the fluorene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Difluoro-2-nitro-9H-fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 3,7-Difluoro-2-amino-9H-fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
3,7-Difluoro-2-nitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3,7-Difluoro-2-nitro-9H-fluorene involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms can enhance the compound’s stability and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Difluoro-9H-fluorene
- 2-Nitro-9H-fluorene
- 3,7-Difluoro-2-amino-9H-fluorene
Uniqueness
3,7-Difluoro-2-nitro-9H-fluorene is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2795-55-3 |
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Molecular Formula |
C13H7F2NO2 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
3,7-difluoro-2-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7F2NO2/c14-9-1-2-10-7(4-9)3-8-5-13(16(17)18)12(15)6-11(8)10/h1-2,4-6H,3H2 |
InChI Key |
JKNITGKNXVGUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C1C=C(C=C3)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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